![molecular formula C10H10BrNO B2520882 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one CAS No. 2408969-61-7](/img/structure/B2520882.png)
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
The compound "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one" is a derivative of quinolinone, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of related structures. For instance, the first paper discusses 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which are structurally related to quinolinones and have been evaluated for their ability to inhibit cAMP hydrolysis and platelet aggregation, indicating potential therapeutic applications in thrombosis .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of the quinolinone core. The paper describes an efficient synthesis of a specific imidazo[4,5-b]quinolin-2-one derivative, which was advanced for further clinical evaluation . Although the exact synthesis of "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one" is not detailed, the methodologies used for related compounds, such as the introduction of substituents at various positions on the quinolinone ring, could be relevant for its synthesis.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is crucial for their biological activity. The third paper provides information on the crystal structure of a hydroxybenzo[f]quinoxalin-6(5H)-one N4-oxide, which, like quinolinones, contains a heterocyclic core. The study reveals that the central ring adopts a twisted-boat conformation, and the molecular packing involves intermolecular hydrogen bonding . These structural insights are important as they can influence the reactivity and interaction of quinolinones with biological targets.
Chemical Reactions Analysis
Quinolinone derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. The second paper describes the thermal rearrangement of a benzodiazepinone derivative into a quinazolin-2-aldehyde and its subsequent reactions . Although the reactions of "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one" are not specifically mentioned, the reactivity patterns of similar heterocyclic compounds can provide a basis for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. While the papers do not provide specific data on "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one," the properties of related compounds, such as solubility, melting point, and stability, can be inferred from the structural analysis and synthesis methods described. For example, the presence of a bromo substituent and a methyl group on the quinolinone ring could affect its electron distribution and, consequently, its physical properties and reactivity .
Scientific Research Applications
Synthesis and Tautomerism
Research into quinoline derivatives often explores their synthesis and tautomeric behaviors. For instance, Ukrainets et al. (2008) investigated the synthesis and tautomerism of 2-methyl-9H-furo-[2,3-b]quinolin-4-one, highlighting the chemical reactions and transformations that such compounds undergo. This research provides foundational knowledge for understanding the chemical behavior of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives (Ukrainets, Bereznyakova, & Turov, 2008).
Inhibition Properties
Baston et al. (2000) synthesized and evaluated 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines as inhibitors of steroid 5alpha reductases. Their research demonstrates the potential therapeutic applications of quinoline derivatives in addressing conditions related to steroid metabolism (Baston, Palusczak, & Hartmann, 2000).
Electrochemical Applications
El-Lateef et al. (2015) explored the electrochemical properties of newly synthesized phenolic Schiff bases compounds, including 5-bromo-2-[(E)-(quinolin-8-ylimino)methyl]phenol, for the inhibition of carbon steel corrosion. This research illustrates the potential industrial applications of quinoline derivatives in materials science and corrosion prevention (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Antiproliferative Activity
Wang et al. (2012) discussed the synthesis and in vitro antiproliferative activity of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, including methylated derivatives, showcasing the potential of quinoline compounds in cancer research. This highlights the exploration of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives in developing new anticancer agents (Wang, Świtalska, Mei, Lu, Takahara, Feng, El-Sayed, Wietrzyk, & Inokuchi, 2012).
Luminescence and Magnetic Properties
Chu et al. (2018) synthesized a series of lanthanide complexes based on an 8-hydroxyquinoline derivative, studying their slow magnetization relaxation and photo-luminescence properties. This research opens avenues for the use of quinoline derivatives in materials science, specifically in the development of new luminescent materials and magnetic devices (Chu, Zhang, Chang, Nie, Cui, & Gao, 2018).
Future Directions
The future directions for research on 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one and similar compounds could involve further exploration of their synthesis methods, particularly those that are environmentally friendly and economically efficient . Additionally, given the wide range of biological activities associated with quinoline derivatives , further investigation into their potential therapeutic applications could also be a promising area of future research.
properties
IUPAC Name |
5-bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-4,6H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFDQRJLNGWLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one |
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